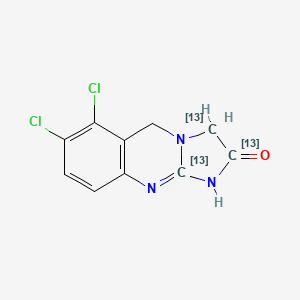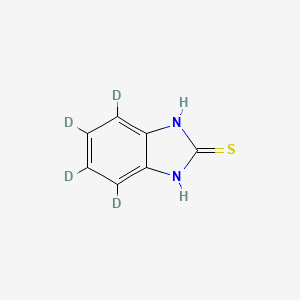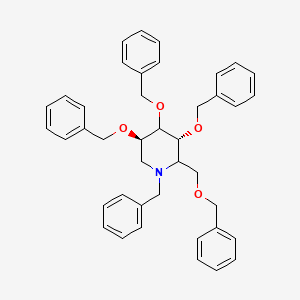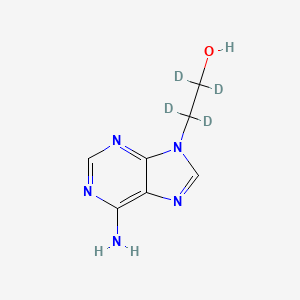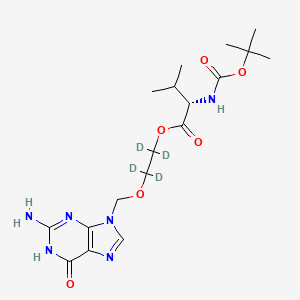
N-t-Boc-valacyclovir-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-t-Boc-valacyclovir-d4 is a stable isotope-labeled analogue of N-t-Boc-valacyclovir, which is an impurity of acyclovir. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C18H24D4N6O6, and it has a molecular weight of 428.48.
科学的研究の応用
N-t-Boc-valacyclovir-d4 is extensively used in scientific research due to its stable isotope labeling. It is particularly valuable in drug metabolism studies, where it helps researchers understand the metabolic pathways of antiviral agents. Additionally, it is used in the design and development of effective antiviral drugs.
In the field of chemistry, this compound serves as a chemical reference for qualitative and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.
作用機序
Target of Action
N-t-Boc-valacyclovir-d4 is a labelled analogue of N-t-Boc-valacyclovir, which is an impurity of Acyclovir . The primary targets of this compound are the Thymidine kinase and the DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV) type 1 . These enzymes play crucial roles in the replication of the viral DNA, making them ideal targets for antiviral drugs.
Mode of Action
This compound, like its parent compound Valacyclovir, is rapidly and almost completely converted in the body to Aciclovir and Valine . Aciclovir acts as a selective inhibitor of the herpes viruses . It is incorporated into the viral DNA during replication and leads to premature termination of the growing DNA strand . This effectively halts the replication of the virus and prevents the infection from spreading.
Biochemical Pathways
The conversion of this compound to Aciclovir and Valine likely involves the enzyme valacyclovir hydrolase . Once converted, Aciclovir is phosphorylated by viral Thymidine kinase to become Aciclovir monophosphate, which is further converted to the active form, Aciclovir triphosphate, by host cell kinases . This active form is the one that gets incorporated into the viral DNA, disrupting its synthesis and inhibiting viral replication .
Pharmacokinetics
Valacyclovir is known for its excellent oral absorption and high bioavailability . It is rapidly and almost completely converted to Aciclovir and Valine in the body .
Result of Action
The result of the action of this compound is the inhibition of HSV replication. By disrupting the viral DNA synthesis, the spread of the virus within the host is effectively halted . This leads to a decrease in the severity and duration of outbreaks of herpes-related symptoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc-valacyclovir-d4 involves the coupling of an amine-protected valine, such as N-tert-butoxycarbonyl valine, with acyclovir using a coupling agent. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The protected valacyclovir is then deprotected to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product. The production is carried out in cleanroom environments to maintain high standards of cleanliness and prevent contamination.
化学反応の分析
Types of Reactions: N-t-Boc-valacyclovir-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogues.
類似化合物との比較
N-t-Boc-valacyclovir-d4 is unique due to its stable isotope labeling, which makes it particularly useful in metabolic studies. Similar compounds include N-t-Boc-valacyclovir, valacyclovir, and acyclovir. While these compounds share similar antiviral properties, this compound’s stable isotope labeling provides additional advantages in research applications .
List of Similar Compounds:- N-t-Boc-valacyclovir
- Valacyclovir
- Acyclovir
This compound stands out due to its enhanced utility in scientific research, particularly in studies involving drug metabolism and antiviral drug development.
特性
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBYLSLCQBNHV-YUQOGSRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)OCN1C=NC2=C1N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
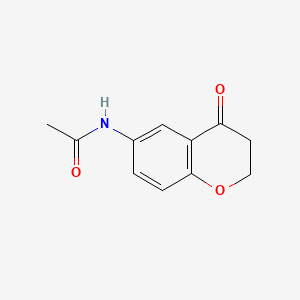


![7H-Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
